Molecular Weight and Calculated Lipophilicity Differentiate 1-Ethyl-3-(2-nitro-propenyl)-1H-indole from the Vinyl and N-Unsubstituted Analogs
The target compound 1-ethyl-3-(2-nitro-propenyl)-1H-indole (MW 230.26 g/mol) bears a 14.02 Da higher molecular weight than its closest vinyl analog 1-ethyl-3-(2-nitrovinyl)-1H-indole (MW 216.24 g/mol), attributable to the additional α-methyl group on the nitroalkene . It also exceeds the N-unsubstituted analog 3-(2-nitropropenyl)-1H-indole (MW 202.21 g/mol) by 28.05 Da, reflecting the N-ethyl substituent . Calculated logP (clogP) values, estimated using the fragment-based method implemented in ChemDraw/ACD/Labs, show the target compound has a clogP approximately 0.5–0.7 units higher than the N-unsubstituted analog 3-(2-nitropropenyl)-1H-indole and approximately 0.3–0.4 units higher than the N-methyl analog 1-methyl-3-(2-nitrovinyl)-1H-indole [1]. These differences are quantitatively meaningful for passive membrane permeability predictions based on Lipinski's Rule of Five and for chromatographic retention behavior in reversed-phase HPLC purification [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 230.26 g/mol; clogP ~3.0–3.3 (estimated by fragment addition method) |
| Comparator Or Baseline | 1-Ethyl-3-(2-nitrovinyl)-1H-indole: MW 216.24 g/mol, clogP ~2.7–3.0; 3-(2-Nitropropenyl)-1H-indole: MW 202.21 g/mol, clogP ~2.5–2.8; 1-Methyl-3-(2-nitrovinyl)-1H-indole: MW 202.21 g/mol, clogP ~2.6–2.9 |
| Quantified Difference | ΔMW = +14.02 (vs vinyl analog); ΔMW = +28.05 (vs N-unsubstituted analog); ΔclogP ≈ +0.3 to +0.7 (range across comparators) |
| Conditions | Calculated logP via fragment-based method (ACD/Labs or ChemDraw); no experimental logP available for this compound |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and altered chromatographic retention, which directly impacts purification strategy and biological assay design in procurement decisions.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. Fragment-based logP calculation methodology. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
